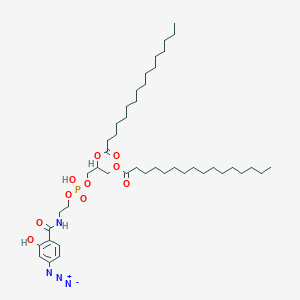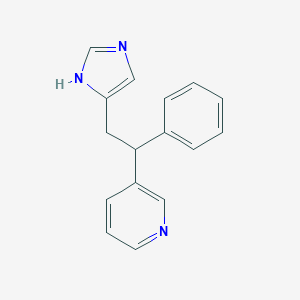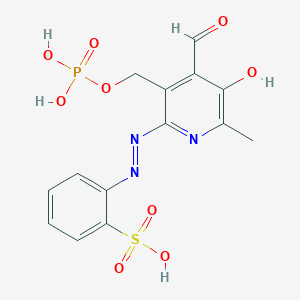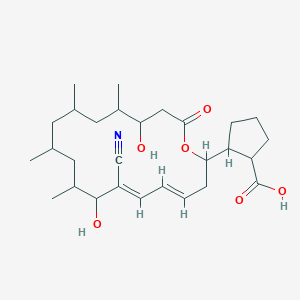
Borrelidin
Descripción general
Descripción
Synthesis Analysis
The synthesis of Borrelidin has been a subject of interest due to its complex structure. The first total synthesis of this compound was achieved through a series of catalytic processes including enantioselective reductive aldol reactions, Negishi coupling, Sonogashira coupling, hydrostannylation, and cyanation (Duffey, Morken, & Letiran, 2003). Another notable synthesis approach involved macrocyclization at C11-C12 for constructing the 18-membered ring, utilizing samarium(II) iodide-mediated intramolecular Reformatsky-type reaction as a key step (Nagamitsu et al., 2007).
Molecular Structure Analysis
This compound's molecular structure is characterized by an 18-membered macrolide ring, intricate stereochemistry, and the presence of a nitrile group which is rare in natural products. The structure was confirmed through crystalline benzene solvate and single-crystal X-ray analysis (Hanessian et al., 2003). These analyses have facilitated the understanding of its conformation and reactivity, pivotal for the development of this compound analogues with modified biological activities.
Chemical Reactions and Properties
This compound's chemical reactions are significant for its biological activities. The nitrile group in this compound is essential for its potent inhibition of threonyl-tRNA synthetases, a key mechanism underlying its antibacterial and anti-angiogenic effects. The biosynthesis of this nitrile group from a methylmalonyl-CoA extender unit incorporated during polyketide chain extension was elucidated, providing insights into its natural production process (Olano et al., 2004).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, have been studied primarily to facilitate its synthesis and storage. The isolation of this compound as the crystalline benzene solvate highlighted its stability and provided a basis for detailed structural analysis through X-ray crystallography (Hanessian et al., 2003).
Chemical Properties Analysis
This compound exhibits a range of chemical properties that contribute to its biological activity, including the ability to inhibit threonyl-tRNA synthetase. The presence of a nitrile group significantly influences its mode of action, and alterations to this moiety can lead to variations in its biological effects. Research has shown that modifications to the C17 side chain can separate anti-angiogenic and cytotoxic activities, suggesting the potential for developing less toxic derivatives (Wilkinson et al., 2006).
Aplicaciones Científicas De Investigación
Agente Antibacteriano
Borrelidin se ha identificado como un potente agente antibacteriano. Se ha encontrado que es particularmente eficaz contra el patógeno Gram-negativo Salmonella enterica . Esto lo convierte en un candidato potencial para el desarrollo de nuevos antibióticos, especialmente considerando la creciente prevalencia de cepas bacterianas resistentes a los antibióticos .
Agente Anticancerígeno
This compound ha mostrado resultados prometedores como agente anticancerígeno. Se ha encontrado que induce la apoptosis en líneas celulares de leucemia linfoblástica aguda (LLA) . El compuesto inhibe la proliferación de líneas celulares de LLA y causa un arresto en G1, lo que lleva a un aumento de los niveles de apoptosis . Esto sugiere que this compound podría ser un agente terapéutico potencial para la LLA .
Inhibidor de la Treonil-ARNt Sintetasa
This compound es un inhibidor conocido de la treonil-ARNt sintetasa bacteriana y eucariota . Al inhibir la síntesis de aminoacil-ARNt, this compound induce niveles de ARNt sin cargar, lo que lleva a estrés nutricional y finalmente a la inhibición de la síntesis de proteínas . Este mecanismo de acción podría tener implicaciones para el tratamiento de diversas enfermedades donde la síntesis de proteínas está desregulada .
Agente de Biocontrol
This compound tiene potencial como agente de biocontrol para la protección de cultivos. Tiene un amplio espectro de actividad antibiótica, que puede utilizarse para la protección de fitopatógenos y malas hierbas . Esto podría ser particularmente útil en la agricultura sostenible, donde existe la necesidad de métodos eficaces y no químicos de control de plagas
Mecanismo De Acción
Target of Action
The primary target of Borrelidin is the threonyl-tRNA synthetase . This enzyme plays a crucial role in protein synthesis by linking the amino acid L-threonine to its corresponding tRNA .
Mode of Action
This compound acts as an inhibitor of threonyl-tRNA synthetase . By blocking the action of this enzyme, it prevents the amino acid L-threonine from linking to its tRNA . This inhibition disrupts the process of protein synthesis, leading to an induction in the levels of uncharged tRNA, nutritional stress, and ultimately, inhibition of protein synthesis .
Biochemical Pathways
The inhibition of threonyl-tRNA synthetase by this compound affects the protein synthesis pathway . This disruption leads to an increase in uncharged tRNA levels, causing nutritional stress and ultimately inhibiting protein synthesis . The compound’s action is also correlated with the activation of the general control nonderepressible-2 (GCN2) kinase stress responsive pathway .
Pharmacokinetics
It has been found to be more potent than chloroquine or artemether when administered orally against drug-resistant plasmodium yoelii .
Result of Action
This compound’s action results in the inhibition of cell proliferation and the induction of apoptosis . For instance, it has been shown to potently inhibit the proliferation of acute lymphoblastic leukemia (ALL) cell lines, with a half maximal inhibitory concentration of 50 ng/ml . It also increases the level of apoptosis and causes G1 arrest in ALL cell lines .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1R,2R)-2-[(2S,4E,6Z,8R,9S,11R,13S,15S,16S)-7-cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6-dien-2-yl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43NO6/c1-17-12-18(2)14-20(4)27(32)21(16-29)8-5-6-11-25(22-9-7-10-23(22)28(33)34)35-26(31)15-24(30)19(3)13-17/h5-6,8,17-20,22-25,27,30,32H,7,9-15H2,1-4H3,(H,33,34)/b6-5+,21-8-/t17-,18+,19-,20-,22+,23+,24-,25-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCKRNPLOZHAOU-UGKRXNSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C(C(=CC=CCC(OC(=O)CC(C(C1)C)O)C2CCCC2C(=O)O)C#N)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](C[C@@H]([C@H](/C(=C\C=C\C[C@H](OC(=O)C[C@@H]([C@H](C1)C)O)[C@@H]2CCC[C@H]2C(=O)O)/C#N)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301043878 | |
| Record name | Borrelidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7184-60-3 | |
| Record name | Borrelidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7184-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Borrelidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007184603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borrelidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Borrelidin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BORRELIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWC22KGM2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is borrelidin and what is its primary biological target?
A1: this compound is an 18-membered macrolide antibiotic produced by various Streptomyces species. [, , , ] Its primary biological target is threonyl-tRNA synthetase (ThrRS), an essential enzyme involved in protein synthesis. [, , , , , ]
Q2: How does this compound interact with ThrRS?
A2: this compound acts as a noncompetitive tight-binding inhibitor of ThrRS. [] It binds to a hydrophobic cluster near the enzyme's active site, preventing threonine activation and subsequent aminoacylation of tRNA. [] This binding induces a conformational change in the enzyme, further hindering its activity. []
Q3: What are the downstream effects of this compound's inhibition of ThrRS?
A3: By inhibiting ThrRS, this compound disrupts protein synthesis, ultimately leading to a variety of cellular responses depending on the cell type and concentration used. These responses include:
- Induction of apoptosis: this compound has been shown to induce apoptosis in various cell lines, including endothelial cells, leukemia cells, and hepatocellular carcinoma cells. [, , , , ] This effect is mediated by the activation of caspases, particularly caspase-3 and -8. [, ]
- Cell cycle arrest: this compound can induce cell cycle arrest at the G0/G1 phase in certain cancer cells by modulating the expression of cell cycle regulators such as cyclins, cyclin-dependent kinases (CDKs), and p21. []
- Suppression of angiogenesis: this compound is a potent anti-angiogenic agent, inhibiting the formation of new blood vessels. [, , , , ] This effect is partly mediated by its inhibition of ThrRS and partly through a threonine-independent mechanism involving caspase activation. []
- Induction of the unfolded protein response (UPR): this compound has been shown to activate the UPR in several cancer cell lines, leading to the upregulation of UPR-related genes and ultimately contributing to cell death. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C28H43NO6 and a molecular weight of 489.64 g/mol. []
Q5: What spectroscopic data are available for this compound?
A5: this compound's structure has been elucidated using a combination of spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information on the connectivity and spatial arrangement of atoms within the molecule. [, , , ]
- Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound. [, , ]
- Infrared (IR) spectroscopy: Reveals information about the functional groups present in the molecule. []
- Ultraviolet-visible (UV-Vis) spectroscopy: Provides information about the compound's electronic transitions and chromophores. [, ]
- Circular dichroism (CD) spectroscopy: Used to analyze the compound's chirality and conformation. [, ]
Q6: Has the crystal structure of this compound been determined?
A6: Yes, the crystal structures of two isomorphous solvates of this compound have been solved, confirming its unusual structure and absolute configuration. []
Q7: How does the structure of this compound relate to its activity?
A7: Several structure-activity relationship (SAR) studies have been conducted on this compound, revealing key structural features for its biological activity:
- Nitrile group: The nitrile group at C12 is crucial for this compound's inhibitory activity against ThrRS. Replacing it with an aminomethyl group, as seen in this compound B, significantly reduces its activity. []
- Cyclopentane carboxylic acid moiety: This structural element contributes to the binding of this compound to the hydrophobic cluster in ThrRS. [, ] Modifications to this part of the molecule can affect its potency and selectivity. []
- Macrocycle size and conformation: The 18-membered macrocyclic ring and its specific conformation are essential for this compound's biological activity. []
Q8: What are the potential applications of this compound?
A8: this compound's potent biological activities make it a promising candidate for various applications, including:
- Antimalarial agent: this compound exhibits potent activity against drug-resistant strains of Plasmodium, the parasite that causes malaria. [, ] Recent research has shown that this compound analogs can effectively clear malaria infections in mice, making them promising leads for novel antimalarial drug development. []
- Anticancer agent: this compound's anti-angiogenic and pro-apoptotic properties make it a potential candidate for anticancer therapy. [, , , , ] Studies have shown its efficacy against various cancer cell lines, including leukemia, hepatocellular carcinoma, and breast cancer. [, , , ]
- Antifungal agent: this compound exhibits strong antifungal activity against Phytophthora sojae, a major soybean pathogen, showing potential as a biocontrol agent. [, ]
Q9: What are the limitations of this compound as a therapeutic agent?
A9: Despite its promising biological activities, this compound faces some limitations as a therapeutic agent:
- Toxicity: this compound displays cytotoxicity towards various cell types, including healthy cells, which may limit its therapeutic window. [, , ]
- Limited selectivity: Although this compound shows selectivity towards certain cancer cell lines, its activity against some non-malignant cells raises concerns about potential side effects. [, ]
- Stability and formulation: The stability of this compound under various conditions and its optimal formulation for drug delivery require further investigation. [, , ]
Q10: Are there any this compound analogs with improved therapeutic potential?
A11: Yes, researchers have developed this compound analogs with reduced toxicity while retaining anti-angiogenic and antimalarial activity. [, , ] These analogs hold promise for overcoming the limitations of this compound and paving the way for its clinical development.
Q11: What are the known mechanisms of resistance to this compound?
A12: One mechanism of this compound resistance involves increased expression levels of ThrRS. [] This increased enzyme production can counteract the inhibitory effect of this compound, enabling cells to maintain protein synthesis. []
Q12: What analytical methods are used to study this compound?
A12: Various analytical methods are employed to characterize, quantify, and monitor this compound:
- High-performance liquid chromatography (HPLC): Used for separating, identifying, and quantifying this compound from complex mixtures. [, , ]
- Liquid chromatography-mass spectrometry (LC-MS): A powerful technique combining the separation capabilities of HPLC with the detection sensitivity and specificity of MS. []
- Bioassays: Utilize the biological activity of this compound to assess its presence and potency. These assays include antimicrobial susceptibility testing, cell-based assays for cytotoxicity or anti-angiogenic activity, and in vivo models of disease. [, , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Furo[3,2-c]pyridine-6-carbaldehyde](/img/structure/B54456.png)



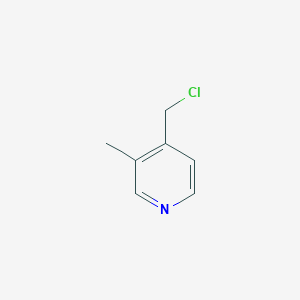
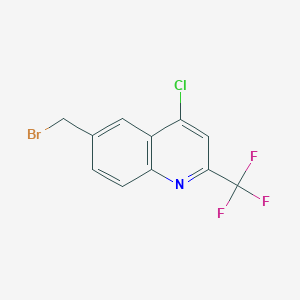
![Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate](/img/structure/B54469.png)


![Palmitic acid, [(hexadecyloxy)methyl]ethylene ester](/img/structure/B54480.png)
